molecular formula C18H18O3 B11964123 3-(2,3-Dimethoxyphenyl)-1-(4-methylphenyl)-2-propen-1-one

3-(2,3-Dimethoxyphenyl)-1-(4-methylphenyl)-2-propen-1-one

Cat. No.: B11964123
M. Wt: 282.3 g/mol
InChI Key: KDHMKFRUTNFSMJ-UHFFFAOYSA-N
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Description

3-(2,3-Dimethoxyphenyl)-1-(4-methylphenyl)-2-propen-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of methoxy groups on the phenyl ring and a methyl group on the other phenyl ring, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 3-(2,3-Dimethoxyphenyl)-1-(4-methylphenyl)-2-propen-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is a base-catalyzed aldol condensation between an aromatic aldehyde and an aromatic ketone. The general synthetic route involves the following steps:

    Starting Materials: 2,3-Dimethoxybenzaldehyde and 4-methylacetophenone.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent.

    Procedure: The aldehyde and ketone are mixed in the solvent, and the base is added to initiate the condensation reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Product Isolation: The product is isolated by filtration, washed with cold solvent, and recrystallized from an appropriate solvent to obtain pure this compound.

Chemical Reactions Analysis

3-(2,3-Dimethoxyphenyl)-1-(4-methylphenyl)-2-propen-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the carbonyl group to an alcohol.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as halogens or alkylating agents.

    Addition: The α,β-unsaturated carbonyl system can undergo Michael addition reactions with nucleophiles such as amines or thiols.

Scientific Research Applications

3-(2,3-Dimethoxyphenyl)-1-(4-methylphenyl)-2-propen-1-one has various applications in scientific research, including:

    Chemistry: It is used as a starting material for the synthesis of more complex organic molecules and as a reagent in organic synthesis.

    Biology: The compound has been studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases due to its bioactive properties.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2,3-Dimethoxyphenyl)-1-(4-methylphenyl)-2-propen-1-one involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells. Its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress. The methoxy and methyl groups play a crucial role in enhancing its bioactivity and stability.

Comparison with Similar Compounds

3-(2,3-Dimethoxyphenyl)-1-(4-methylphenyl)-2-propen-1-one can be compared with other chalcones and related compounds:

    Similar Compounds: Chalcone, 3-(4-methoxyphenyl)-1-phenyl-2-propen-1-one, 3-(3,4-dimethoxyphenyl)-1-phenyl-2-propen-1-one.

    Uniqueness: The presence of methoxy groups at the 2 and 3 positions of the phenyl ring and a methyl group on the other phenyl ring distinguishes it from other chalcones. These substituents contribute to its unique chemical reactivity and biological activity.

Properties

Molecular Formula

C18H18O3

Molecular Weight

282.3 g/mol

IUPAC Name

3-(2,3-dimethoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one

InChI

InChI=1S/C18H18O3/c1-13-7-9-14(10-8-13)16(19)12-11-15-5-4-6-17(20-2)18(15)21-3/h4-12H,1-3H3

InChI Key

KDHMKFRUTNFSMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=CC2=C(C(=CC=C2)OC)OC

Origin of Product

United States

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